(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of chiral centers and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of side chains and functional groups through a series of reactions such as aldol condensation, Michael addition, and selective reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may include purification steps such as crystallization, chromatography, and recrystallization to obtain the compound in its pure form. The choice of solvents, reagents, and catalysts is critical to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the double bonds may produce saturated hydrocarbons.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have therapeutic potential due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- **this compound
Uniqueness
This compound is unique due to its multiple chiral centers and functional groups, which provide a high degree of stereochemical complexity and reactivity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C34H52O9 |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O9/c1-18(9-10-19(2)33(4,5)41)24-13-14-25-21(8-7-15-34(24,25)6)11-12-22-16-23(35)17-26(20(22)3)42-32-29(38)27(36)28(37)30(43-32)31(39)40/h9-12,18-19,23-30,32,35-38,41H,3,7-8,13-17H2,1-2,4-6H3,(H,39,40)/b10-9+,21-11+,22-12-/t18-,19+,23-,24+,25+,26-,27?,28?,29+,30+,32?,34+/m0/s1 |
InChI Key |
YFTAAIVSIYJCCN-CIFZVACNSA-N |
Isomeric SMILES |
C[C@@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)OC4[C@@H](C(C([C@@H](O4)C(=O)O)O)O)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C |
Origin of Product |
United States |
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